1,4-dihexyl-2,5-diphenylbenzene
Description
1,4-Dihexyl-2,5-diphenylbenzene is a substituted benzene derivative featuring hexyl chains at the 1,4-positions and phenyl groups at the 2,5-positions. The hexyl groups enhance solubility in nonpolar solvents, while the phenyl substituents contribute to π-conjugation and steric bulk, influencing molecular packing and optoelectronic properties.
Properties
CAS No. |
178426-66-9 |
|---|---|
Molecular Formula |
C30H38 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
1,4-dihexyl-2,5-diphenylbenzene |
InChI |
InChI=1S/C30H38/c1-3-5-7-11-21-27-23-30(26-19-15-10-16-20-26)28(22-12-8-6-4-2)24-29(27)25-17-13-9-14-18-25/h9-10,13-20,23-24H,3-8,11-12,21-22H2,1-2H3 |
InChI Key |
BUXBCINMOHHEEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1C2=CC=CC=C2)CCCCCC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihexyl-2,5-diphenylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with benzene as the core structure.
Substitution Reactions: The phenyl groups are introduced through Friedel-Crafts alkylation reactions, where benzene reacts with phenyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hexyl Group Introduction: The hexyl groups are introduced via a similar Friedel-Crafts alkylation reaction, using hexyl chloride as the alkylating agent.
Purification: The final product is purified through recrystallization or chromatography to obtain pure 1,4-dihexyl-2,5-diphenylbenzene.
Industrial Production Methods
Industrial production of 1,4-dihexyl-2,5-diphenylbenzene follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the Friedel-Crafts alkylation reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification: Industrial purification techniques such as distillation and large-scale chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-dihexyl-2,5-diphenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of Lewis acid catalysts.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds with different substituents.
Scientific Research Applications
1,4-dihexyl-2,5-diphenylbenzene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Organic Electronics: The compound is explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Chemical Sensors: It is utilized in the fabrication of chemical sensors due to its unique electronic properties.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1,4-dihexyl-2,5-diphenylbenzene involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the conjugation of the phenyl groups and the alkyl chains, which affect its conductivity and reactivity.
Molecular Interactions: It can interact with other molecules through π-π stacking and van der Waals forces, influencing its behavior in different environments.
Comparison with Similar Compounds
Key Observations:
- Substituent Size and Solubility : The hexyl groups in 1,4-dihexyl-2,5-diphenylbenzene likely improve solubility compared to smaller substituents (e.g., methyl in ). Bromine or iodine analogs () are heavier but less soluble due to halogen electronegativity.
- Steric Interactions : The diphenyl arrangement may induce greater steric hindrance than dimethyl or dihalogen analogs, affecting molecular packing and crystallinity .
Reactivity in Cross-Coupling
- Bromine and iodine substituents () are more reactive in cross-coupling than phenyl groups, making them preferred intermediates for functionalization.
- The hexyl groups in the target compound may reduce reactivity due to steric shielding, requiring optimized catalytic conditions (e.g., Pd(PPh3)4 in anhydrous toluene ).
Crystallographic and Noncovalent Interactions
- Methyl groups cause a 131.8° twist in the phenyl rings.
- 1,4-Dihexyl-2,5-diphenylbenzene : Hypothetically, the longer hexyl chains may allow partial π-π stacking of phenyl groups, while the flexible alkyl chains could promote liquid crystalline behavior.
Limitations and Data Gaps
- Direct experimental data (e.g., NMR, XRD) for 1,4-dihexyl-2,5-diphenylbenzene is absent in the provided evidence; properties are inferred from analogs.
- Contradictions exist in substituent effects: Halogens enhance reactivity but reduce solubility, whereas alkyl/aryl groups offer a trade-off .
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